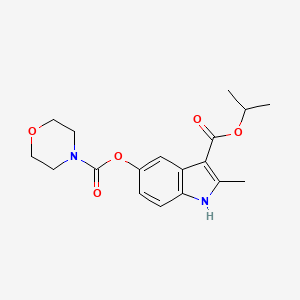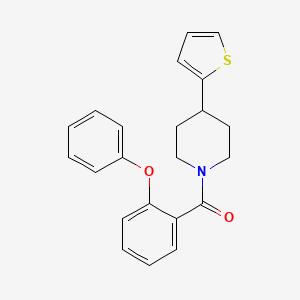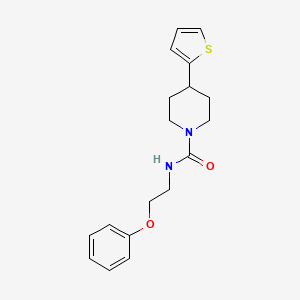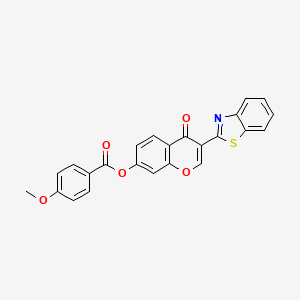
propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate, or P2MMCI for short, is a compound that has been studied for its potential applications in medicinal chemistry and drug discovery. P2MMCI is a member of the indole family, which includes compounds such as indomethacin and ibuprofen. P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect.
Aplicaciones Científicas De Investigación
P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect. P2MMCI has been studied for its ability to inhibit the production of pro-inflammatory cytokines and to modulate the immune response. It has also been studied for its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria.
Mecanismo De Acción
P2MMCI has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins and is involved in the pathogenesis of various diseases, including pain and inflammation. By inhibiting COX-2, P2MMCI is able to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis. By inhibiting 5-LOX, P2MMCI is able to reduce inflammation, pain, and fever in humans.
Biochemical and Physiological Effects
P2MMCI has been shown to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to inhibit the growth of cancer cells and to inhibit the growth of bacteria. P2MMCI has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). P2MMCI has also been shown to reduce the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using P2MMCI in laboratory experiments include its ability to reduce inflammation, pain, and fever in humans, its ability to inhibit the growth of cancer cells and to inhibit the growth of bacteria, and its ability to reduce the production of pro-inflammatory cytokines and leukotrienes. However, there are some limitations to using P2MMCI in laboratory experiments, including the fact that it is not a highly potent compound and that it has a relatively short half-life.
Direcciones Futuras
The potential future directions of research into P2MMCI include further studies into its potential to act as a prodrug and its potential to reduce inflammation, pain, and fever in humans. In addition, further research could be conducted into its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria. Furthermore, further studies could be conducted into its potential to reduce the production of pro-inflammatory cytokines and leukotrienes. Finally, further research could be conducted into its potential to reduce the production of other pro-inflammatory mediators, such as histamine and prostaglandins.
Métodos De Síntesis
P2MMCI is synthesized using a two-step process that involves the reaction of indole-3-carboxaldehyde with morpholine-4-carbonyloxypropane in the presence of a base catalyst. The first step involves the condensation of the two reactants to form the desired product, P2MMCI. The second step involves the deprotection of the P2MMCI to yield the active form of the compound.
Propiedades
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1H-indol-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)24-17(21)16-12(3)19-15-5-4-13(10-14(15)16)25-18(22)20-6-8-23-9-7-20/h4-5,10-11,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOZIIQNHMHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropoxycarbonyl)-2-methyl-1H-indol-5-yl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)

![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)
![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)


![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)